molecular formula C13H12N2O2 B1246107 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide CAS No. 773855-60-0

6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Cat. No. B1246107
M. Wt: 228.25 g/mol
InChI Key: RUUZDCZRFRLJFC-UHFFFAOYSA-N
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Description

Aspernigrin A is a member of the class of 4-pyridones that is 4-pyridone in which the hydrogens at positions 3 and 6 have been replaced by aminocarbonyl and benzyl groups, respectively. It has been isolated from the Cynodon dactylon-associated endophytic fungus Cladosporium herbarum IFB-E002 and from a sponge-derived Aspergillus niger. It has a role as an Aspergillus metabolite. It is a member of 4-pyridones, a monocarboxylic acid amide and an alkaloid.

Scientific Research Applications

Antimicrobial Activity

6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide and its derivatives have demonstrated significant antimicrobial properties. For instance, Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, showing enhanced activity against various microorganisms, including Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, compared to reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).

Synthesis of Novel Compounds

The compound serves as a building block in synthesizing various novel compounds with potential biological applications. For instance, Medvedeva et al. (2009) utilized substituted 3-and 5-formylpyridin-2-ones in synthesizing 1-aryl-1, 6-naphthyridinone derivatives, indicating the versatility of 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide in organic synthesis (Medvedeva et al., 2009).

Biological Evaluation and QSAR Studies

The compound and its derivatives have been subject to biological evaluation and quantitative structure-activity relationship (QSAR) studies. El-Sehrawi et al. (2015) synthesized and evaluated 26 novel derivatives of 6-oxo-pyridine-3-carboxamide for their antibacterial and antifungal properties, with some compounds showing equipotent activity to established drugs like Ampicillin, Gentamicin, and Amphotericin B (El-Sehrawi et al., 2015).

Development of Potential Pharmaceuticals

The structure of 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide lends itself to the development of potential pharmaceutical agents. For example, Bakhite et al. (2005) explored its use in synthesizing novel pyrido and thienopyrimidine derivatives, which could lead to new pharmaceuticals (Bakhite et al., 2005).

Electrochemical Behavior

The electrochemical behavior of derivatives of 6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide has been a subject of study, indicating potential applications in electrochemistry. Trazza et al. (1982) investigated the electrochemical behavior of related dihydropyridines and tetrahydrobipyridines in aprotic media, shedding light on their redox properties (Trazza et al., 1982).

properties

CAS RN

773855-60-0

Product Name

6-Benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

6-benzyl-4-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O2/c14-13(17)11-8-15-10(7-12(11)16)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,17)(H,15,16)

InChI Key

RUUZDCZRFRLJFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC(=O)C(=CN2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)C(=CN2)C(=O)N

synonyms

6-benzyl-4-oxo-1,4-dihydropyridine-3-carboxamide
aspernigrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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